7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline
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Overview
Description
7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline is a heterocyclic aromatic compound that contains a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The presence of the diazepane ring and the chloro substituent on the quinoline ring contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-methyl-1,4-diazepane. The reaction is carried out under basic conditions, often using sodium carbonate or potassium carbonate as the base, in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the quinoline ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium carbonate, DMF or THF, reflux conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Scientific Research Applications
7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, antimicrobial, and anticancer agent.
Pharmacology: Studies focus on its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro substituent and the diazepane ring enhance its binding affinity to these targets. For example, in antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to its death . In antimicrobial applications, it disrupts bacterial DNA synthesis and cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.
Diazepam: A benzodiazepine with a similar diazepane ring structure, used as an anxiolytic and anticonvulsant.
Uniqueness
7-Chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the diazepane ring differentiates it from other quinoline derivatives and enhances its potential for diverse applications .
Properties
IUPAC Name |
7-chloro-4-(4-methyl-1,4-diazepan-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c1-18-7-2-8-19(10-9-18)15-5-6-17-14-11-12(16)3-4-13(14)15/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQVFSSJCFGUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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